1-Cyclopropoxy-3-iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

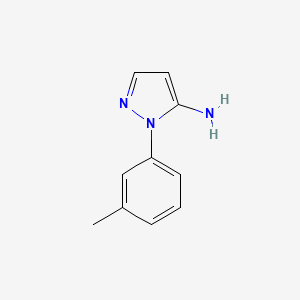

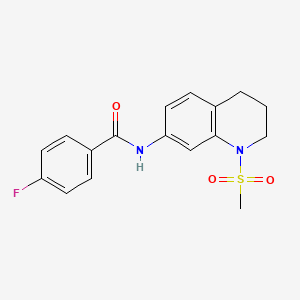

“1-Cyclopropoxy-3-iodobenzene” is an organic compound that belongs to the category of aryl iodides. It has a molecular formula of C9H9IO and a molecular weight of 260.07 . The compound appears as a colorless liquid .

Molecular Structure Analysis

The InChI code for “1-Cyclopropoxy-3-iodobenzene” is1S/C9H9IO/c10-7-2-1-3-9 (6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“1-Cyclopropoxy-3-iodobenzene” is a colorless liquid . It has a molecular weight of 260.07 . The compound should be stored at a temperature of 0-5°C .Applications De Recherche Scientifique

Ring-Opening and Dichlorination Reactions

Donor-acceptor cyclopropanes, upon reaction with iodobenzene dichloride, undergo ring-opening to yield products with chlorine atoms in specific positions, demonstrating the utility of iodobenzene derivatives in facilitating dichlorination and ring-opening reactions under varied conditions (Garve et al., 2014).

Cycloaddition Reactions

Iodobenzene diacetate mediates novel 1,3-dipolar cycloaddition reactions, transforming phthalhydrazide into a 1,3-dipole intermediate, which then reacts with various substrates to yield cycloaddition products. This highlights the role of iodobenzene derivatives in facilitating cycloaddition reactions, contributing to synthetic organic chemistry (Le‐Ping Liu et al., 2007).

Oxidative Cyclization Reactions

Iodobenzene catalyzes intramolecular oxidative cyclization reactions, showcasing its potential as a catalyst in synthesizing complex molecules with high diastereoselectivity. This application underscores the versatility of iodobenzene derivatives in promoting cyclization reactions under oxidative conditions (Arantxa Rodríguez & W. Moran, 2011).

Intramolecular Cyclopropanation

Iodobenzene derivatives have been utilized in the intramolecular cyclopropanation of various substrates, leading to the formation of spirocyclopropanes and other cyclic compounds. These findings demonstrate the utility of iodobenzene derivatives in promoting cyclopropanation reactions, offering pathways to novel cyclic structures (P. Mukherjee & Asish R. Das, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

1-cyclopropyloxy-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOXNOKJZXXNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC(=CC=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropoxy-3-iodobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-(azepan-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2946246.png)

![2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2946247.png)

![2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2946256.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(1-methylpyrazol-4-yl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2946259.png)

![{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride](/img/structure/B2946260.png)

![(4-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2946264.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2946265.png)